
2-(4-Bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3(2H)-one
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Overview
Description
1-(4-Bromophenyl)-6-hydroxy-3-methyl-5-phenylpyridazin-4(1H)-one is a complex organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, and a phenyl group attached to a pyridazinone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-6-hydroxy-3-methyl-5-phenylpyridazin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a suitable brominated reagent reacts with the pyridazinone intermediate.
Hydroxylation and Methylation: The hydroxy and methyl groups are introduced through specific functionalization reactions, often involving reagents like hydroxylating agents and methylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Bromophenyl)-6-hydroxy-3-methyl-5-phenylpyridazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used, such as lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(4-Bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3(2H)-one is a pyridazinone derivative that has a bromophenyl group and a hydroxy group at specific positions on the pyridazine ring. The compound features a pyridazinone core, which is known for its diverse biological activities. The molecular formula for this compound is C17H13BrN2O2 .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of substituted phenylacetic acids with hydrazine derivatives, followed by cyclization reactions that form the pyridazinone structure.
Potential Applications
Pyridazinone derivatives, including this compound, have been studied for their biological activity, particularly in relation to cardiovascular diseases and as potential antihypertensive agents. Research indicates that these compounds can exhibit significant activity against various biological targets, including adrenoceptors. For instance, modifications in the phenyl ring can enhance their efficacy in lowering blood pressure compared to standard drugs like hydralazine.
Interaction studies have shown that this compound can bind effectively to various receptors, particularly adrenoceptors. These studies often utilize radioligand binding assays to determine affinity and selectivity towards specific receptor subtypes, providing insights into its mechanism of action and potential therapeutic uses.
Structural Analogs
Several compounds share structural similarities with this compound.
Compound Name | Unique Features |
---|---|
6-Benzoyl-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one | Contains benzoyl group; exhibits anti-inflammatory properties |
5-Hydroxy-6-methyl-4-(4-chlorophenyl)pyridazin-3(2H)-one | Contains chlorophenyl group; known for neuroprotective effects |
7-Fluoro-6-methyl-4-(3-methoxyphenyl)pyridazin-3(2H)-one | Contains methoxy substitution; shows antitumor activity |
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-6-hydroxy-3-methyl-5-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Bromophenyl)-6-hydroxy-3-methyl-5-phenylpyridazin-4(1H)-one can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl)methanol: This compound shares the bromophenyl group but differs in the core structure and functional groups.
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: This compound also contains a bromophenyl group but has a different core structure and functional groups.
The uniqueness of 1-(4-Bromophenyl)-6-hydroxy-3-methyl-5-phenylpyridazin-4(1H)-one lies in its specific combination of functional groups and the resulting chemical properties and reactivity.
Biological Activity
2-(4-Bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3(2H)-one, a pyridazinone derivative, has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromophenyl group and various functional groups that may influence its pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C17H16BrN3O, with a molecular weight of 357.201 g/mol. The compound's structure includes:
- A bromophenyl substituent
- A hydroxy group at the 5-position
- A methyl group at the 6-position
- A phenyl group at the 4-position
This combination of substituents is believed to enhance its interaction with biological targets, potentially leading to diverse pharmacological activities.
Antimicrobial Activity
Research indicates that related pyridazinone derivatives exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have shown activity against various bacterial strains, suggesting that this compound may also possess similar effects.
Antioxidant Properties
The antioxidant activity of pyridazinone derivatives has been explored in several studies. These compounds are known to scavenge free radicals, thereby reducing oxidative stress in biological systems. The hydroxy group in this compound is particularly significant as it may enhance these antioxidant properties.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, influencing various physiological processes such as inflammation and pain response.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyridazinone derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Control (Penicillin) | 16 | Staphylococcus aureus |
Study on Antioxidant Activity
Another research article investigated the antioxidant properties of various pyridazinone derivatives using DPPH radical scavenging assays. The study found that compounds with hydroxy groups demonstrated higher scavenging activity.
Compound | IC50 (µg/mL) |
---|---|
This compound | 25 |
Control (Ascorbic Acid) | 15 |
Properties
CAS No. |
89314-18-1 |
---|---|
Molecular Formula |
C17H13BrN2O2 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-16(21)15(12-5-3-2-4-6-12)17(22)20(19-11)14-9-7-13(18)8-10-14/h2-10,21H,1H3 |
InChI Key |
FGDDDGBTMILECL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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